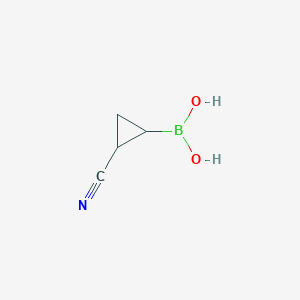

(2-Cyanocyclopropyl)boronic acid

Description

Properties

IUPAC Name |

(2-cyanocyclopropyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2/c6-2-3-1-4(3)5(7)8/h3-4,7-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTNEZBYVMDLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanocyclopropyl Boronic Acid and Its Derivatives

General Strategies for Cyclopropylboronic Acid Scaffold Construction

The creation of the cyclopropylboronic acid scaffold can be approached through several distinct synthetic routes. These strategies generally involve either the formation of the carbon-boron bond on a pre-existing cyclopropyl (B3062369) ring or the simultaneous construction of the cyclopropane (B1198618) ring and installation of the boron moiety.

A foundational and direct method for synthesizing cyclopropylboronic acids involves the reaction of a cyclopropyl organometallic species with a boron electrophile. audreyli.comcarbogen-amcis.com This approach is predicated on the generation of a nucleophilic cyclopropyl group, which then attacks an electron-deficient boron atom.

The most common embodiment of this strategy is the use of a Grignard reagent. audreyli.comgoogle.comgoogle.comchemicalbook.com Commercially available cyclopropylmagnesium bromide is added to a trialkyl borate (B1201080), such as trimethylborate, typically at low temperatures to control reactivity. audreyli.com The reaction mixture is then allowed to warm to room temperature, followed by an acidic workup to hydrolyze the resulting borate ester and yield the desired cyclopropylboronic acid. audreyli.com Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly employed for this procedure. audreyli.com This method is straightforward and utilizes readily available starting materials, providing a reliable route to the parent cyclopropylboronic acid. audreyli.com

Similarly, organolithium reagents can be used. Cyclopropyllithium, generated from cyclopropyl bromide and butyl lithium, can be reacted with a boric acid ester to form the corresponding cyclopropyl borate, which is then hydrolyzed.

Transition metal catalysis offers a powerful and versatile alternative for forming carbon-boron bonds, with the Miyaura borylation being a preeminent example. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction typically involves the palladium-catalyzed cross-coupling of a halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com This method is renowned for its mild reaction conditions and high tolerance for a wide variety of functional groups, making it suitable for complex molecule synthesis. alfa-chemistry.comresearchgate.net

The general mechanism involves the oxidative addition of a palladium(0) catalyst to the cyclopropyl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the cyclopropylboronate ester and regenerate the catalyst. alfa-chemistry.com

The success and efficiency of the Miyaura borylation are highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand: Palladium complexes are the most common catalysts. Precursors like Pd(OAc)₂ or preformed catalysts such as those based on the Buchwald biaryl phosphine (B1218219) ligands (e.g., XPhos) are frequently used. organic-chemistry.orgnih.gov The choice of ligand is critical; bulky, electron-rich phosphine ligands like tricyclohexylphosphine (B42057) (Pcy₃) or biaryl monophosphorus ligands have been shown to be effective for borylation reactions, including those involving sterically hindered substrates. audreyli.comnih.gov

Base: The base plays a crucial role, and its choice can significantly impact reaction rate and yield. organic-chemistry.org While various bases can be used, potassium acetate (B1210297) (KOAc) is a standard choice. carbogen-amcis.com However, research has shown that lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can dramatically improve reaction efficiency, allowing for lower catalyst loadings and milder conditions (e.g., 35 °C). organic-chemistry.orgnih.gov The use of bulky bases can also minimize an inhibitory effect observed with simpler anions like acetate. organic-chemistry.org

Solvent and Temperature: The reaction is often performed in solvents like dioxane or tetrahydrofuran (THF). nih.gov Optimization studies have shown that polar solvents can increase the reaction yield. alfa-chemistry.com The development of more active catalytic systems has enabled these reactions to be carried out at significantly lower temperatures, sometimes as low as 35°C, in under two hours. organic-chemistry.orgnih.gov

Table 1: Selected Optimization Parameters for Miyaura Borylation

| Parameter | Reagent/Condition | Observation | Reference(s) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ / XPhos-Pd-G2 | Effective for borylation of aryl halides. | nih.gov |

| Ligand | Tricyclohexylphosphine (Pcy₃) | Bulky ligand, provides good conversion. | audreyli.com |

| Base | Potassium Acetate (KOAc) | Commonly used, effective base. | carbogen-amcis.com |

| Base | Potassium 2-ethylhexanoate | Lipophilic base, allows for mild conditions (35°C) and low catalyst loading. | organic-chemistry.orgnih.gov |

| Solvent | Dioxane / THF | Common solvents for the reaction. | nih.gov |

A major advantage of the Miyaura borylation is its broad substrate scope and functional group tolerance. researchgate.net The reaction is not limited to aryl halides but also works effectively with vinyl halides and triflates. wikipedia.org This versatility extends to the synthesis of cyclopropylboronates from corresponding cyclopropyl halides or triflates.

The mild conditions allow for the presence of a wide array of functional groups that would be incompatible with harsher organometallic methods (like Grignard or organolithium reagents). carbogen-amcis.comorganic-chemistry.org Functional groups such as esters, ketones, aldehydes, amines, nitriles (including the cyano group in the target molecule), ethers, and fluoro substituents are well-tolerated. audreyli.comalfa-chemistry.com This high degree of compatibility makes it possible to introduce the boronic ester at a late stage in a synthetic sequence, preserving complex functionality elsewhere in the molecule. However, certain protic groups like phenols may interfere with the reaction. audreyli.com

Hydroboration provides a powerful method for the synthesis of cyclopropylboronates from cyclopropenes. This reaction involves the addition of a boron-hydride bond across the double bond of a cyclopropene (B1174273) substrate.

Catalytic hydroboration, often employing rhodium or copper catalysts, has emerged as a highly effective and stereocontrolled method. acs.orgrsc.org Initial experiments using Wilkinson's catalyst with catecholborane on cyclopropenes were found to be nonselective. acs.org However, the use of pinacolborane (PBH) with rhodium catalysts showed significantly higher steric control. acs.org This approach is highly diastereoselective and can be rendered enantioselective with the use of chiral ligands. acs.orgrsc.org

The reaction can be directed by functional groups on the cyclopropene ring. For instance, ester and alkoxymethyl substituents have been shown to act as effective directing groups in rhodium-catalyzed hydroborations, leading to high levels of diastereoselectivity. acs.org Copper-catalyzed systems have also been developed, providing complementary stereoselectivity to the rhodium-catalyzed methods. rsc.org

Transition Metal-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

Stereoselective and Enantioselective Syntheses of (2-Cyanocyclopropyl)boronic Acid Analogues

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a critical goal in modern synthesis, particularly for producing biologically active molecules. Enantioselective synthesis, the preparation of a single mirror image (enantiomer) of a chiral molecule, is of paramount importance. Several strategies have been developed for the stereoselective and enantioselective synthesis of substituted cyclopropylboronic acids.

A prominent and highly successful method is the catalytic asymmetric hydroboration of substituted cyclopropenes. acs.org By pairing a transition metal catalyst, such as rhodium or copper, with a chiral ligand, it is possible to obtain cyclopropylboronates with high levels of diastereo- and enantioselectivity. acs.orgrsc.org

For example, the rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes using a chiral BINAP ligand produces 2,2-disubstituted cyclopropyl boronates in high yields and with excellent enantiomeric excess (ee). acs.org In these systems, the presence of a directing group, such as an ester, on the cyclopropene was found to be essential for achieving high enantioselectivity. acs.org

Copper(I)-catalyzed systems, often using chiral bisphosphine ligands, have also proven effective for the enantioselective hydroboration of 3-aryl substituted cyclopropene-3-carboxylates. rsc.orgrsc.org These reactions can proceed smoothly at room temperature, affording optically active trans-cyclopropylboronates with excellent enantioselectivities, often in the 89–95% ee range. rsc.orgrsc.org This copper-catalyzed method provides a valuable complement to rhodium-catalyzed reactions, which can favor the formation of cis products. rsc.org

Other enantioselective methods include the copper-catalyzed cyclopropanation of alkenyl boronates with diazo compounds, which can generate trifluoromethyl-substituted cyclopropylboronates with high stereocontrol. acs.orgnih.gov Furthermore, rhodium-catalyzed asymmetric addition of cyclopropylboronic acids to electron-deficient alkenes has been developed, proceeding with high enantioselectivity. rsc.org

Table 2: Examples of Enantioselective Synthesis of Cyclopropylboronate Analogues

| Catalyst System | Substrate Type | Key Feature | Enantioselectivity (ee) | Reference(s) |

|---|---|---|---|---|

| [Rh(COD)Cl]₂ / (R)-BINAP | 3,3-disubstituted cyclopropenes | Ester directing group essential for high ee. | High | acs.org |

| Cu(I) / Chiral Phosphine Ligands | 3-aryl cyclopropene-3-carboxylates | Produces trans-cyclopropylboronates. | 89-95% | rsc.orgrsc.org |

| Cu(I) / Bisoxazoline complex | (E)-alkenyl boronates + CF₃-diazoethane | Synthesis of CF₃-substituted cyclopropylboronates. | High | acs.orgnih.gov |

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries represents a foundational strategy in asymmetric synthesis, allowing for the diastereoselective formation of desired stereoisomers. nih.gov In the context of this compound, a chiral auxiliary can be temporarily attached to either the vinylboronate substrate or the cyclopropanating agent to direct the approach of the reagents and control the stereochemical outcome of the cyclopropanation reaction.

One conceptual approach involves the use of a chiral auxiliary bound to the boronic acid moiety of a vinylboronate. This auxiliary creates a chiral environment around the double bond, leading to a facial bias in the subsequent cyclopropanation reaction. For instance, a strategy analogous to the temporary stereocentre approach for the synthesis of chiral cyclopropane-carboxaldehydes could be envisioned. rsc.org In such a method, a chiral alcohol could be used to form a chiral boronate ester of vinylboronic acid. The stereocenter on the auxiliary would then direct the diastereoselective addition of a cyanocarbene equivalent. Subsequent removal of the chiral auxiliary would then yield the enantioenriched this compound.

Alternatively, the chiral auxiliary can be part of the cyclopropanating reagent. Chiral telluronium ylides, for example, have been successfully employed in the asymmetric synthesis of vinylcyclopropanes with high diastereoselectivity and enantioselectivity. nih.gov A similar strategy could be adapted for the synthesis of this compound, where a chiral sulfide (B99878) or other suitable precursor generates a chiral ylide that then reacts with a vinylboronate. The stereoselectivity of the cyclopropanation would be dictated by the chiral auxiliary, which can be subsequently removed. The choice of base and reaction conditions can often be tuned to favor the formation of a specific diastereomer. nih.gov

Asymmetric Catalytic Approaches for Cyclopropylboronic Ester Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral cyclopropylboronic esters. These methods rely on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the enantioselectivity of the cyclopropanation reaction.

Rhodium-Catalyzed Cyclopropanation: Rhodium(II) catalysts are well-established for their ability to catalyze the cyclopropanation of alkenes with diazo compounds. nih.govrsc.org In the context of synthesizing this compound esters, this would involve the reaction of a vinylboronic acid ester with a cyanodiazoacetate in the presence of a chiral rhodium catalyst. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. Dirhodium tetracarboxylates derived from chiral amino acids, for instance, have been shown to be effective in inducing high asymmetric induction in the cyclopropanation of electron-deficient alkenes. nih.gov The reaction mechanism is believed to involve the formation of a chiral rhodium carbene intermediate, which then undergoes a concerted, asynchronous addition to the vinylboronate. nih.gov

Copper-Catalyzed Cyclopropanation: Copper complexes, particularly those with chiral bis(oxazoline) or other nitrogen-based ligands, have also emerged as powerful catalysts for asymmetric cyclopropanation reactions. nih.govresearchgate.net A potential route to this compound esters would involve the copper-catalyzed reaction of a vinylboronate with a suitable cyanocarbene precursor. Copper-catalyzed borylation of unactivated vinylcyclopropanes has been demonstrated, showcasing the utility of copper in activating these systems. nih.gov The development of an intramolecular version of this reaction could also provide access to functionalized cyclopropylboronates.

The following table summarizes key aspects of these catalytic approaches:

| Catalytic System | Typical Ligands | Mechanistic Feature | Potential for this compound Synthesis |

| Rhodium(II) | Chiral Carboxamidates, Carboxylates | Formation of a chiral metal carbene | High potential for enantioselective cyclopropanation of vinylboronates with a cyanodiazoacetate. nih.govrsc.org |

| Copper(I) | Bis(oxazolines) (BOX), Pyridyl Ligands | Lewis acid activation of the diazo compound | Effective for asymmetric cyclopropanation; can be adapted for vinylboronates. nih.govresearchgate.net |

Preparation of this compound Esters and Surrogates for Enhanced Utility

The inherent instability of many boronic acids, including some cyclopropyl derivatives which can be prone to protodeboronation, necessitates the use of protecting groups. nih.gov Boronate esters serve as stable, isolable, and often crystalline surrogates that can be readily handled and purified.

Pinacol (B44631) and MIDA Boronate Esters as Protected Forms

Pinacol Esters: Pinacol boronate esters are widely used protected forms of boronic acids. strath.ac.uk They are typically prepared by reacting the boronic acid or its anhydride (B1165640) with pinacol. For the synthesis of cyclopropyl pinacol boronate esters, methods such as the cyclopropanation of vinyl pinacol boronic esters or the borylation of pre-formed cyclopropyl rings are employed. strath.ac.uk While generally stable, some reactive pinacolboronate esters can undergo hydrolysis, posing challenges for purification by chromatography on silica (B1680970) gel. nih.gov

MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronate esters have emerged as a superior class of protecting groups for unstable boronic acids, including vinyl and cyclopropyl derivatives. nih.govresearchgate.net MIDA boronates are exceptionally stable, air-stable, crystalline solids that are compatible with a wide range of reaction conditions and are readily purified by chromatography. nih.govnih.gov This stability is attributed to the formation of a tetracoordinate boron center, which reduces the Lewis acidity and susceptibility to decomposition pathways. nih.gov The synthesis of MIDA boronates can be achieved by reacting the boronic acid with MIDA anhydride under mild conditions. amazonaws.comorgsyn.org

The table below compares the properties of pinacol and MIDA boronate esters:

| Boronate Ester | Stability | Purification | Key Advantage |

| Pinacol | Generally good, but can be sensitive to hydrolysis. nih.gov | Can be challenging by standard silica gel chromatography for reactive esters. nih.gov | Readily prepared from the boronic acid and pinacol. strath.ac.uk |

| MIDA | Exceptionally stable, air-stable solids. nih.govresearchgate.net | Compatible with chromatography on silica gel. nih.gov | Provides a general solution for the stabilization of unstable boronic acids, enabling their use in multi-step synthesis. nih.govnih.gov |

Strategies for Boronate Ester Deprotection and In Situ Generation of Boronic Acids

While boronate esters provide stability, the free boronic acid is often required for subsequent reactions, such as Suzuki-Miyaura cross-coupling. Therefore, efficient methods for their deprotection are essential.

Deprotection of Pinacol Boronate Esters: Several methods exist for the cleavage of pinacol boronate esters to the corresponding boronic acids. A common two-step procedure involves transesterification with diethanolamine (B148213) (DEA) to form a DEA-boronate, which is then hydrolyzed under mild acidic conditions. nih.gov This method is advantageous due to its tolerance of various functional groups and the ease of product isolation. nih.gov Another approach involves the conversion of the pinacol ester to a potassium trifluoroborate salt using potassium hydrogen difluoride (KHF₂), followed by hydrolysis. researchgate.net

In Situ Generation from MIDA Boronates: A key feature of MIDA boronates is their ability to undergo slow, controlled release of the free boronic acid under specific reaction conditions. nih.gov This is particularly advantageous for unstable boronic acids, as it allows the boronic acid to be generated in situ at a rate that matches its consumption in the desired reaction, thereby minimizing decomposition. nih.gov Mild aqueous base, such as aqueous sodium hydroxide (B78521) or even sodium bicarbonate in the presence of methanol, can be used to hydrolyze the MIDA ester to the boronic acid. nih.gov For cross-coupling reactions, conditions using potassium phosphate (B84403) (K₃PO₄) in a dioxane/water mixture can promote the slow release of the boronic acid over several hours. nih.gov This "slow-release" strategy has transformed the utility of previously challenging boronic acids.

Chemical Transformations and Reaction Pathways of 2 Cyanocyclopropyl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

(2-Cyanocyclopropyl)boronic acid is a valuable building block in modern organic synthesis, particularly in reactions catalyzed by transition metals like palladium and copper. These methods are celebrated for their efficiency and broad functional group tolerance, which allows for the direct installation of the cyanocyclopropyl motif onto various molecular scaffolds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions and compatibility with a vast array of functional groups. rsc.orgyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. organic-chemistry.orgnih.gov The general stability, ease of preparation, and relatively low toxicity of boronic acid reagents contribute to the widespread application of this methodology. organic-chemistry.orgyoutube.com While specific studies on this compound are not extensively detailed in the literature, its reactivity can be inferred from studies on similar cyclopropylboronic acids and the known functional group tolerance of the Suzuki-Miyaura reaction.

The palladium-catalyzed coupling of cyclopropylboronic acids or their corresponding trifluoroborate salts with a wide range of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates is well-established. organic-chemistry.orgnih.govnih.gov These reactions provide an effective means to synthesize aryl- and heteroaryl-substituted cyclopropanes. Research has demonstrated that these couplings proceed in moderate to excellent yields with a variety of substrates, including those that are electron-rich, electron-poor, or sterically hindered. nih.gov

A significant advantage of the Suzuki-Miyaura reaction is its remarkable functional group tolerance. rsc.orgresearchgate.net Studies involving various substituted boronic acids and aryl halides have shown that functional groups such as esters, ketones, aldehydes, and, notably, nitriles are well-tolerated under typical reaction conditions. nih.govacs.org This tolerance is crucial as it indicates that the cyano group of this compound is unlikely to interfere with the coupling process, allowing for its direct use without the need for a protecting group. The reaction is compatible with a diverse array of heterocyclic partners, making it a valuable tool for constructing complex molecules for pharmaceutical and materials science applications. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Cyclopropylboron Reagents This table is representative of typical Suzuki-Miyaura couplings with cyclopropylboron reagents and is intended to illustrate the expected reactivity of this compound.

| Entry | Cyclopropylboron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield |

| 1 | Potassium cyclopropyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 1-cyclopropyl-4-cyanobenzene | High |

| 2 | Potassium cyclopropyltrifluoroborate | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-cyclopropylpyridine | Good |

| 3 | Potassium cyclopropyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-cyclopropylacetophenone | High |

| 4 | Cyclopropylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Aryl-cyclopropane | Good |

Data is illustrative and compiled from general findings on cyclopropylboronic acid couplings. nih.gov

In the Suzuki-Miyaura coupling of this compound, the reaction is expected to proceed with high regioselectivity. The fundamental mechanism of the reaction involves the transmetalation of the organic group from the boron atom to the palladium center, followed by reductive elimination to form the new C-C bond. nih.govyoutube.com This process ensures that the new bond forms specifically at the carbon atom that was originally attached to the boron, in this case, the C1 position of the cyclopropyl (B3062369) ring.

The cyclopropane (B1198618) ring itself is generally stable under the neutral or basic conditions of the Suzuki-Miyaura reaction and does not typically undergo rearrangement. The coupling, therefore, selectively yields the 1-aryl-2-cyanocyclopropane or 1-heteroaryl-2-cyanocyclopropane product. Studies on the cross-coupling of polychlorinated aromatic compounds have highlighted that regioselectivity on the halide partner can be controlled by factors such as steric hindrance and electronic effects, but the integrity and point of attachment of the cyclopropylboronic acid partner remain predictable. acs.orgrsc.org

Copper-Promoted Chan-Evans-Lam Type Couplings for C-N and C-O Bond Formation

The Chan-Evans-Lam (CEL) reaction is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using organoboronic acids. organic-chemistry.org This reaction serves as a valuable alternative to other methods like the Buchwald-Hartwig amination. It is often conducted under mild conditions, sometimes at room temperature and open to the air, using a copper catalyst such as copper(II) acetate (B1210297). organic-chemistry.orgresearchgate.net Cyclopropylboronic acid has proven to be an effective coupling partner in these transformations for the synthesis of N- and S-cyclopropyl compounds.

Copper-promoted N-cyclopropylation using cyclopropylboronic acid provides an efficient route to N-cyclopropylamines, anilines, and various nitrogen-containing heterocycles. researchgate.netnih.gov The reaction is generally carried out in the presence of a copper(II) salt, a ligand such as bipyridine or 1,10-phenanthroline, and a base. nih.govacs.org An oxidant, often atmospheric oxygen, is required to regenerate the active copper catalyst. acs.org

The scope of the amine coupling partner is broad and includes primary and secondary aliphatic amines, anilines, and heterocycles like indoles and imidazoles. researchgate.netnih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. acs.org This tolerance extends to nitrile groups, which have been shown not to poison the catalyst in related Chan-Lam couplings, suggesting that this compound would be a viable substrate for these transformations. researchgate.net

Table 2: Copper-Promoted N-Cyclopropylation with Cyclopropylboronic Acid This table presents typical conditions and substrates for N-cyclopropylation reactions.

| Entry | Amine/Heterocycle | Copper Source | Ligand | Base | Conditions | Product | Yield |

| 1 | Aniline | Cu(OAc)₂ | 2,2'-Bipyridine | Na₂CO₃ | DCE, 70 °C, Air | N-Cyclopropylaniline | Good |

| 2 | Indole | Cu(OAc)₂ | 1,10-Phenanthroline | Cs₂CO₃ | Toluene, 110 °C | 1-Cyclopropylindole | High |

| 3 | Piperidine | Cu(OAc)₂ | 2,2'-Bipyridine | NaHCO₃ | DCE, 70 °C, Air | 1-Cyclopropylpiperidine | Excellent |

| 4 | 2-Pyridone | Cu(OAc)₂ | 1,10-Phenanthroline | K₃PO₄ | Dioxane, 100 °C, O₂ | N-Cyclopropyl-2-pyridone | Good |

Data compiled from studies on N-cyclopropylation reactions. nih.govacs.org

The Chan-Evans-Lam methodology has been successfully extended to the formation of carbon-sulfur bonds. The copper-promoted S-cyclopropylation of thiols, particularly thiophenols, with cyclopropylboronic acid has been developed as an effective method for synthesizing aryl cyclopropyl sulfides. nih.govbeilstein-journals.orgnih.gov

The reaction proceeds under simple conditions, typically using copper(II) acetate as the promoter, often in conjunction with a ligand like bipyridine. beilstein-journals.org The protocol is effective for a range of substituted thiophenols, tolerating both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the aromatic ring. nih.govnih.gov This transformation provides moderate to excellent yields of the corresponding aryl cyclopropyl sulfides, offering an efficient alternative to other S-cyclopropylation methods. nih.gov

Table 3: Copper-Promoted S-Cyclopropylation of Thiophenols This table illustrates the scope of the S-cyclopropylation reaction with various thiophenols.

| Entry | Thiophenol Substrate | Copper Source | Ligand | Base | Conditions | Product | Yield |

| 1 | 4-tert-Butylbenzenethiol | Cu(OAc)₂ | Bipyridine | Na₂CO₃ | DCE, 70 °C, 16h | 4-tert-Butyl(cyclopropylthio)benzene | 86% |

| 2 | Benzenethiol | Cu(OAc)₂ | Bipyridine | Na₂CO₃ | DCE, 70 °C, 16h | (Cyclopropylthio)benzene | 84% |

| 3 | 4-Methoxybenzenethiol | Cu(OAc)₂ | Bipyridine | Na₂CO₃ | DCE, 70 °C, 16h | 1-(Cyclopropylthio)-4-methoxybenzene | 99% |

| 4 | 2-Methylbenzenethiol | Cu(OAc)₂ | Bipyridine | Na₂CO₃ | DCE, 70 °C, 16h | 1-(Cyclopropylthio)-2-methylbenzene | 57% |

Data sourced from a study on the S-cyclopropylation of thiophenols. beilstein-journals.org

Other Emerging Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel-catalyzed)

While palladium catalysis dominates the landscape of cross-coupling reactions involving boronic acids, there is a growing interest in the use of more earth-abundant and cost-effective first-row transition metals, such as nickel. nih.gov Nickel catalysts have shown remarkable reactivity in various C-C bond-forming reactions and can offer complementary selectivity to palladium. nih.govnih.gov

Recent advancements have demonstrated the utility of nickel catalysis in Suzuki-type cross-coupling reactions. For instance, a nickel-catalyzed C(sp²)−C(sp³) cross-coupling reaction between arylboronic acids and α-iodoboronates has been developed for the synthesis of benzyl (B1604629) boronic esters. nih.gov This reaction proceeds under mild conditions and exhibits a broad substrate scope, highlighting the potential of nickel catalysts to facilitate challenging C(sp²)-C(sp³) bond formations. nih.gov Although a direct example involving this compound is not explicitly detailed, the principles of this methodology could potentially be extended to the coupling of this cyclopropylboronic acid derivative with suitable organic electrophiles.

Furthermore, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides with arylboronic acids have been successfully carried out in various solvent systems, including ionic liquids. researchgate.net The reactivity in these systems can be influenced by the electronic nature of the substituents on the boronic acid, with electron-withdrawing groups sometimes exhibiting higher reactivity. researchgate.net This suggests that the cyano group in this compound could influence its reactivity in nickel-catalyzed coupling reactions.

The proposed catalytic cycle for a nickel-catalyzed C(sp²)–C(sp³) cross-coupling reaction typically involves the in situ formation of an active Ni(I) species from a Ni(II) precatalyst. nih.gov This is followed by transmetalation with the boronic acid, single-electron transfer with the coupling partner (e.g., an α-iodoboronate), radical addition, and finally, reductive elimination to yield the product and regenerate the active nickel catalyst. nih.gov

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions with Boronic Acids

| Catalyst System | Reactants | Product Type | Reference |

| Ni(II) precatalyst | Arylboronic acid, α-iodoboronate | Benzyl boronic ester | nih.gov |

| Ni(TFA)₂ / β-diketone / PPh₃ | Aryl halide, arylboronic acid | Biaryl | researchgate.net |

Functional Group Transformations Involving the Boronic Acid Moiety

The boronic acid group is a versatile handle that can be converted into a wide array of other functional groups, significantly enhancing the synthetic utility of the parent molecule.

Oxidative Transformations of the Carbon-Boron Bond

One of the most common transformations of the carbon-boron bond is its oxidative conversion to a hydroxyl group. This reaction provides a direct route to phenols from arylboronic acids and, by extension, to alcohols from alkylboronic acids. Mild and efficient methods have been developed for this purpose, avoiding harsh reaction conditions that could compromise other functional groups within the molecule.

For example, the hydroxylation of aryl and heteroaryl boronic acids can be achieved rapidly at room temperature using N-oxides. nih.gov This transformation is notable for its broad functional group compatibility, tolerating sensitive functionalities such as sulfides and aldehydes without over-oxidation. nih.gov Another innovative approach involves the use of a Co(II)-porphyrin complex as a photoredox catalyst under blue-light irradiation for the oxidative hydroxylation of arylboronic acids. mdpi.commdpi.comresearchgate.net This eco-friendly method utilizes air as the oxidant and proceeds under mild conditions. mdpi.commdpi.comresearchgate.net Given the mild nature of these protocols, it is plausible that the carbon-boron bond in this compound could be selectively oxidized to the corresponding alcohol, yielding 2-cyanocyclopropanol, while preserving the cyclopropane ring and the nitrile function.

A plausible mechanism for the N-oxide mediated hydroxylation involves the nucleophilic attack of the N-oxide on the boronic acid, followed by aryl group migration from boron to oxygen, and subsequent hydrolysis to release the phenol. nih.gov

Conversion to Other Organoboron Species (e.g., Boronate Complexes)

This compound can be converted into other organoboron species, such as boronate esters and boronate complexes, to modify its reactivity, stability, or solubility. Boronate esters, for instance, are often more stable towards protodeboronation and are widely used in cross-coupling reactions. core.ac.uk

The synthesis of boronic esters can be achieved through esterification with diols like pinacol (B44631). core.ac.uk For instance, the synthesis of substituted 2-cyanoarylboronic esters has been reported via lithiation and in situ trapping of the corresponding benzonitriles with a borate (B1201080) ester, followed by esterification. nih.gov This demonstrates the feasibility of having a cyano group present during the formation of a boronic ester.

Boronate complexes can be formed by the addition of a nucleophile to the empty p-orbital of the boron atom. orgsyn.org This increases the nucleophilicity of the organic group attached to boron and is a key step in many reactions, such as the Zweifel olefination. The formation of such complexes can also be used to enable specific reactions, like the [2 + 2]-cycloadditions of alkenylboronates with allylic alcohols, where temporary coordination to the boron center is crucial for the reaction to proceed. nih.govnsf.gov It is conceivable that this compound could form similar complexes, which could then participate in a variety of subsequent transformations.

Reactivity of the Cyclopropyl Ring and Cyano Group in the Context of Boron Functionality

The presence of the boronic acid moiety can influence the reactivity of the adjacent cyclopropane ring and the cyano group, and vice versa.

Ring-Opening Reactions of the Cyclopropane

The cyclopropane ring in this compound is a strained three-membered ring that can undergo ring-opening reactions under various conditions. The substitution pattern on the ring plays a crucial role in determining the regioselectivity of the cleavage. In donor-acceptor cyclopropanes, the presence of both an electron-donating and an electron-accepting group facilitates ring opening. nih.gov

A transition-metal-free protocol for the ring-opening of cyclopropane-1,1-dicarboxylates catalyzed by boronic acids has been reported. researchgate.net This reaction is promoted by Brønsted or Lewis acids like trifluoroacetic acid or boron trifluoride. researchgate.net This suggests that under acidic conditions, this compound itself might facilitate or undergo ring-opening reactions.

Furthermore, the nature of the substituent can direct the site of bond cleavage. Strong σ-withdrawing groups can weaken the distal C-C bond of the cyclopropane ring. nih.gov For example, in trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring opening occurs at the distal C2-C3 bond. nih.gov The boronic acid group, being an electron-withdrawing substituent, along with the cyano group, could influence the susceptibility and regioselectivity of ring-opening in this compound.

Transformations of the Nitrile Group (e.g., Reduction)

The cyano group in this compound can be transformed into other valuable functional groups, most notably a primary amine through reduction. However, the selective reduction of a nitrile in the presence of a boronic acid can be challenging, as many common reducing agents can also reduce the boronic acid moiety. wikipedia.org

Catalytic hydrogenation is a common method for nitrile reduction, often employing catalysts like Raney nickel, palladium, or platinum. wikipedia.org However, these conditions might also affect the boronic acid. Stoichiometric reducing agents such as lithium aluminium hydride (LiAlH₄) are also effective for nitrile reduction but are generally not chemoselective in the presence of a boronic acid. wikipedia.orgorganic-chemistry.org

To achieve chemoselective reduction, specific reagents and conditions are required. For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) has been shown to reduce a variety of nitriles to primary amines with good yields, and it can tolerate the presence of unconjugated alkenes and alkynes. organic-chemistry.org Another approach is the use of ammonia (B1221849) borane (B79455) under thermal conditions without a catalyst. organic-chemistry.org The development of chemoselective methods is crucial for the synthetic utility of molecules like this compound, where the preservation of the boronic acid group is often desired for subsequent coupling reactions.

Electrophilic and Nucleophilic Character of the Cyano-Substituted Cyclopropyl System

The chemical personality of this compound is defined by the electronic push-and-pull exerted by its substituents on the three-membered ring. The cyano (–CN) group is a potent electron-withdrawing group, while the boronic acid [–B(OH)₂] functions as a Lewis acid. This combination imparts both electrophilic and nucleophilic characteristics to different parts of the molecule.

The cyclopropane ring itself, due to its inherent ring strain and the π-character of its C-C bonds, can participate in reactions typically associated with alkenes. wikipedia.org However, the substituents dramatically modulate this intrinsic reactivity.

Electrophilic Nature of the Cyclopropane Ring:

The strong electron-withdrawing nature of the cyano group significantly polarizes the cyclopropane ring. This effect, known as σ-electron withdrawal, renders the carbon atoms of the cyclopropyl system electron-deficient and, therefore, electrophilic. nih.govnih.gov This heightened electrophilicity makes the ring susceptible to attack by nucleophiles, often leading to a ring-opening reaction. nih.govnih.govchempedia.info The presence of an electron-accepting group like a nitrile is a key factor in activating the cyclopropane for such transformations. nih.govbohrium.com

Nucleophilic Character of the Cyano Group:

Electrophilic Character of the Boronic Acid Moiety:

Boronic acids are well-established Lewis acids due to the vacant p-orbital on the boron atom. cambridge.org This makes the boron atom highly electrophilic and capable of readily accepting a pair of electrons from a nucleophile. This Lewis acidity is a defining characteristic of boronic acids and their derivatives. The acidity, and therefore electrophilicity, of a boronic acid can be influenced by the substituents attached to the boron atom. Generally, arylboronic acids are more acidic than alkylboronic acids. cambridge.org In the case of this compound, an alkylboronic acid, its Lewis acidity is a key feature of its reactivity profile.

The electrophilic boron center can interact with a wide range of nucleophiles, including hydroxides, amines, and other Lewis bases. This interaction can lead to the formation of a tetracoordinate boronate species.

The dual electronic nature of this compound, with its electrophilic cyclopropane ring and electrophilic boron center, allows for a diverse range of potential reactions. The specific reaction pathway that is favored will depend on the nature of the attacking reagent (electrophile or nucleophile) and the reaction conditions.

For example, a strong nucleophile is likely to attack the electron-deficient cyclopropane ring, potentially leading to a ring-opening product. Conversely, a nucleophile could also coordinate to the electrophilic boron atom of the boronic acid group. The presence of the electron-withdrawing cyano group could potentially influence the Lewis acidity of the boronic acid, although detailed studies on this specific interaction are limited.

The Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents, is a valuable tool for quantifying these effects. cambridge.orgmdpi.comyoutube.com While a specific Hammett analysis for this compound is not available, studies on other substituted cyclopropanes have shown parabolic Hammett plots, indicating that both electron-donating and electron-withdrawing groups can enhance reactivity towards nucleophilic ring-opening, albeit through different mechanisms. nih.gov

To illustrate the potential reactivity, the following table summarizes the expected interactions based on the electrophilic and nucleophilic sites of this compound.

| Attacking Reagent | Site of Interaction on this compound | Expected Primary Interaction |

| Strong Nucleophile (e.g., Thiophenolate) | Carbon atoms of the cyclopropane ring | Nucleophilic attack leading to potential ring-opening |

| Lewis Base (e.g., Amine) | Boron atom of the boronic acid | Coordination to form a boronate complex |

| Strong Electrophile | Nitrogen atom of the cyano group | Potential coordination or reaction |

This duality in its electronic character makes this compound a versatile building block in organic synthesis, with the potential for selective transformations at either the cyclopropane ring or the boronic acid functionality. Further research, including detailed kinetic and computational studies, would provide a more quantitative understanding of the intricate balance of electrophilicity and nucleophilicity within this unique molecule.

Applications in Advanced Organic Synthesis

Construction of Complex Cyclopropyl-Containing Molecular Scaffolds

The cyclopropyl (B3062369) motif is a prevalent structural feature in numerous natural products and bioactive molecules, imparting unique conformational constraints and metabolic stability. strath.ac.uk (2-Cyanocyclopropyl)boronic acid, and its corresponding esters, serve as key reagents for introducing this three-dimensional scaffold into larger, more complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. strath.ac.ukresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between the cyclopropyl group and various sp²-hybridized carbon atoms of aryl, vinyl, or heteroaryl halides and triflates. researchgate.netnih.gov

The utility of cyclopropyl boronic acid derivatives is highlighted in the modular construction of drug-like scaffolds and agrochemicals. strath.ac.uk For instance, a one-pot synthesis of cyclopropyl boronic acid pinacol (B44631) esters from propargylic silyl (B83357) ethers has been developed, providing access to a range of substituted cyclopropyl building blocks. strath.ac.uk These can then be engaged in Suzuki-Miyaura couplings to produce complex, lead-like molecules. strath.ac.uk A notable application is in the synthesis of the fungicide Sedaxane, where a bis-cyclopropyl derivative serves as a key intermediate. strath.ac.uk The modularity of this approach allows for late-stage diversification, a crucial aspect of modern drug discovery and development. strath.ac.uk

The Suzuki-Miyaura coupling of cyclopropyl boronic acid derivatives has been extensively studied to establish its scope and limitations for creating sp³-enriched compound libraries. mdpi.com These reactions are generally tolerant of a wide range of functional groups on both the boronic acid and the coupling partner. researchgate.netresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Cyclopropylboronic Acid Derivatives

| Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl Halides | Pd(PPh₃)₄ / Base | Aryl-substituted cyclopropanes | researchgate.net |

| Heteroaryl Bromides | Palladium complexes | Heteroaryl-substituted cyclopropanes | mdpi.com |

| Vinyl Triflates | Pd(OAc)₂ / PPh₃ / CsF | Vinyl-substituted cyclopropanes | nih.gov |

| Aryl Chlorides | SPhos-Pd-G3 / K₃PO₄·H₂O | Aryl-substituted cyclopropanes | mdpi.com |

This table presents a generalized overview of typical reaction partners and catalysts.

Divergent Synthesis of Polyfunctionalized Organic Molecules

Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting material for such strategies due to the orthogonal reactivity of its functional groups. The boronic acid moiety can participate in transition metal-catalyzed cross-coupling reactions, while the cyano group can be transformed into a variety of other functionalities. nih.govresearchgate.net

This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure. For example, the boronic acid can first be utilized in a Suzuki-Miyaura coupling to append an aryl or heteroaryl group. Subsequently, the cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. researchgate.net This divergent approach provides rapid access to a wide range of polyfunctionalized molecules with distinct pharmacological profiles from a single, readily accessible precursor. The compatibility of boronic acids with multicomponent reactions further expands their utility in generating complex and diverse molecular libraries. rsc.org

Role as a Chiral Building Block in Asymmetric Synthesis

The introduction of stereocenters in a controlled manner is a cornerstone of modern pharmaceutical synthesis. Chiral, enantiomerically pure cyclopropyl derivatives are highly sought after as they can impart specific three-dimensional conformations to drug molecules, leading to improved efficacy and reduced off-target effects. Boronic esters are well-established reagents for stereocontrolled carbon-carbon and carbon-heteroatom bond formations. acs.org

When this compound is resolved into its individual enantiomers or synthesized in an enantiomerically enriched form, it becomes a powerful chiral building block. The stereochemical information embedded in the cyclopropyl ring can be transferred to the final product during subsequent synthetic transformations. Asymmetric synthesis via boronic ester homologation has proven to be a highly stereoselective method. acs.org The use of chiral boronic esters in asymmetric catalysis allows for the construction of acyclic, non-adjacent stereogenic centers, which are common motifs in bioactive molecules. nih.govresearchgate.net The development of C₂-symmetric chiral borinic acids has further expanded the toolbox for the catalytic desymmetrization of prochiral substrates. nih.gov

The application of chiral allylboronic acids in asymmetric synthesis has been a subject of significant research, demonstrating the potential for creating stereogenic centers adjacent to the boron-bearing carbon. youtube.com This principle can be extended to chiral cyclopropylboronic acids, where the stereochemistry of the cyclopropane (B1198618) ring dictates the stereochemical outcome of subsequent reactions.

Generation of Nitrogen-Containing Cyclopropyl Derivatives

Nitrogen-containing heterocycles and amines are ubiquitous in pharmaceuticals and natural products. eurekaselect.com this compound provides multiple avenues for the synthesis of nitrogen-containing cyclopropyl derivatives.

The most direct approach involves the transformation of the cyano group. The nitrile functionality can be readily reduced to a primary amine (cyclopropylmethylamine derivative) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. researchgate.net Alternatively, hydrolysis of the nitrile under acidic or basic conditions can yield a carboxamide, another important functional group in medicinal chemistry. researchgate.net

Furthermore, the boronic acid moiety itself can be used to form carbon-nitrogen bonds. The Chan-Lam amination reaction, a copper-catalyzed cross-coupling of boronic acids with amines, provides a direct method for the N-cyclopropylation of anilines and other amines. researchgate.net This reaction is operationally simple and tolerates a wide array of functional groups. researchgate.net The combination of these transformations—manipulation of the cyano group and C-N coupling at the boronic acid site—allows for the synthesis of a diverse range of nitrogenous cyclopropyl compounds, including aminomethylcyclopropanes, cyclopropylamides, and N-cyclopropylamines.

Table 2: Transformations of this compound for Nitrogen-Containing Derivatives

| Reagent(s) | Transformation of Cyano Group | Transformation of Boronic Acid | Product Type |

| LiAlH₄ or H₂/Catalyst | Reduction to amine | - | (2-Aminomethylcyclopropyl)boronic acid |

| H₂O, H⁺ or OH⁻ | Hydrolysis to amide | - | (2-Carbamoylcyclopropyl)boronic acid |

| R¹R²NH, Cu(OAc)₂, Base | - | Chan-Lam Amination | N-(2-Cyanocyclopropyl)amines |

| 1. R¹R²NH, Cu(OAc)₂, Base; 2. LiAlH₄ | Reduction to amine | Chan-Lam Amination | N-Cyclopropyl-cyclopropylmethanamines |

This table illustrates the potential synthetic pathways to various nitrogen-containing cyclopropyl derivatives.

Mechanistic Investigations of Reactions Involving 2 Cyanocyclopropyl Boronic Acid

Catalytic Cycles in Transition Metal-Mediated Processes (e.g., Transmetalation in Suzuki Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and its catalytic cycle provides a framework for understanding the reactivity of (2-cyanocyclopropyl)boronic acid. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. libretexts.org

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. rsc.orgresearchgate.net For this compound, this process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and transferring the 2-cyanocyclopropyl group to the palladium. wikipedia.org The exact mechanism of transmetalation can be complex and is influenced by the reaction conditions. rsc.org Studies have suggested that a pre-transmetalation intermediate involving a Pd-O-B linkage may be formed. princeton.edu

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond in the product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org

The unique sp²-like character of the cyclopropyl (B3062369) C-C bonds can facilitate the transmetalation step compared to other alkylboronic acids. rsc.org

Elucidation of Rate-Limiting Steps and Intermediates

In many Suzuki-Miyaura coupling reactions, the transmetalation step is considered the rate-determining step of the catalytic cycle. mdpi.com This is particularly relevant for reactions involving alkylboronic acids, which are generally less reactive than their aryl counterparts. researchgate.net The efficiency of this step for this compound is influenced by several factors:

Base Strength and Concentration: The choice of base is critical for activating the boronic acid to form the reactive boronate species. Insufficient base can lead to a slow transmetalation rate.

Protodeboronation: A significant side reaction that can affect the efficiency is the protodeboronation of the boronic acid, where the C-B bond is cleaved by a proton source. nih.gov However, cyclopropylboronic acids are known to undergo very slow protodeboronation, which is a favorable characteristic for their use in cross-coupling reactions. acs.org

Role of Ligands, Solvents, and Additives in Reaction Efficiency and Selectivity

The choice of ligands, solvents, and additives is paramount in controlling the efficiency and selectivity of cross-coupling reactions involving this compound.

Ligands: Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of the palladium catalyst. For instance, tricyclohexylphosphine (B42057) (PCy₃) has been shown to be effective in the Suzuki coupling of cyclopropylboronic acid. audreyli.com Ligands such as SPhos have also demonstrated broad applicability and stability in coupling reactions involving B-alkyl derivatives. mdpi.com The tetraphosphine Tedicyp, in combination with a palladium precursor, has been shown to be a highly efficient catalyst for the coupling of cyclopropylboronic acid with aryl halides, tolerating a wide range of functional groups, including nitriles. researchgate.net

Solvents: The solvent can significantly impact reaction rates and even selectivity. nih.gov While organic solvents like toluene (B28343) and THF are commonly used, the addition of water has been observed to have an accelerating effect in some Suzuki couplings of cyclopropylboronic acid. audreyli.comresearchgate.net The ability to perform these reactions in aqueous media is also advantageous from a green chemistry perspective. acs.org

Additives: Additives can play multiple roles. In some cases, silver oxide (Ag₂O) has been used in conjunction with a base like potassium hydroxide (B78521) in the coupling of cyclopropylboronic esters. rsc.org Additives can also help to stabilize the active catalyst or prevent side reactions.

Table 1: Effect of Ligands and Solvents on Suzuki Coupling of Cyclopropylboronic Acids

| Ligand/Solvent System | Observation | Reference |

| Pd(OAc)₂ / PCy₃ in Toluene/Water | Addition of water had a significant accelerating effect. | audreyli.com |

| [Pd(C₃H₅)Cl]₂ / Tedicyp | Very efficient for coupling with aryl bromides and chlorides. | researchgate.net |

| Pd(PPh₃)₄ / K₃PO₄ in Toluene | Effective for coupling with aryl bromides. | researchgate.net |

Influence of the Cyclopropyl and Cyano Substituents on Reaction Kinetics and Thermodynamics

The cyclopropyl and cyano groups on the boronic acid exert distinct electronic and steric effects that influence the reaction's progress.

Cyclopropyl Group: The cyclopropyl ring possesses a unique electronic structure with significant s-character in its C-H bonds and p-character in its C-C bonds. This "sp²-like" character is thought to facilitate the transmetalation step, making cyclopropylboronic acids more reactive than many other secondary alkylboronic acids in Suzuki-Miyaura couplings. rsc.orgresearchgate.net The inherent ring strain of the cyclopropane (B1198618) also plays a role in its reactivity.

Cyano Group: The cyano (-C≡N) group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond. nih.gov This electronic effect can influence the reactivity of the boronic acid. While the cyano group is generally well-tolerated in Suzuki-Miyaura couplings, its electron-withdrawing nature can impact the nucleophilicity of the cyclopropyl group during the transmetalation step. researchgate.netacs.org The nitrile group itself can participate in various metal-catalyzed reactions, but under the conditions of Suzuki coupling, it typically remains as a spectator functional group. nih.gov

The combination of these two substituents presents a unique substrate where the activating effect of the cyclopropyl ring is modulated by the deactivating electronic influence of the cyano group.

Stereochemical Pathways and Determinants in Asymmetric Transformations

When employing a chiral, enantiomerically pure substituted cyclopropylboronic acid, the stereochemical outcome of the cross-coupling reaction is of paramount importance.

Retention of Configuration: A key feature of the Suzuki-Miyaura reaction with substituted cyclopropylboron reagents is that the cross-coupling generally proceeds with retention of configuration at the stereogenic carbon center. nih.govnih.gov This stereospecificity is highly valuable for the synthesis of enantiopure cyclopropane-containing molecules. The retention of stereochemistry is attributed to the transmetalation and reductive elimination steps both proceeding with retention of the configuration of the organic partners. libretexts.org

Asymmetric Synthesis: The development of asymmetric methods to synthesize chiral cyclopropanes is an active area of research. One approach involves the rhodium-catalyzed asymmetric addition of cyclopropylboronic acids to electron-deficient alkenes. researchgate.net For Suzuki couplings, the use of chiral ligands on the palladium catalyst can induce enantioselectivity. Alternatively, starting with an enantiopure cyclopropylboronic acid, prepared, for example, through asymmetric hydroboration of a cyclopropene (B1174273), allows for the synthesis of stereodefined products. rsc.org The use of chiral auxiliaries, such as tartaric acid derivatives, to form chiral boronic esters can also be an effective strategy for achieving high enantiomeric excesses in the coupled products. nih.gov

The stability of the stereocenter throughout the catalytic cycle is a critical determinant for the successful application of this compound derivatives in asymmetric synthesis.

Computational and Theoretical Studies on 2 Cyanocyclopropyl Boronic Acid

Electronic Structure and Bonding Analysis of the (2-Cyanocyclopropyl)boronic Acid Moiety

The boron atom in this compound, like other boronic acids, is sp² hybridized, possessing a trigonal planar geometry and a vacant p orbital. nih.gov This electronic configuration makes it a Lewis acid, capable of accepting a pair of electrons. nih.gov The interaction between the boronic acid group and the cyclopropane (B1198618) ring is a key feature of its electronic structure. Analysis of cyclopropyl (B3062369) derivatives has shown that unsaturated substituents can cause a shortening of the opposing C-C bond in the cyclopropane ring. rsc.org

The acidity of boronic acids is a critical parameter that influences their reactivity and interactions. mdpi.com The pKa of a boronic acid can be determined experimentally through methods like spectrophotometry and potentiometry, and these values can be correlated with Hammett constants for substituted phenylboronic acids. mdpi.com While computational methods like the COSMO-RS model have been used to predict pKa values, they have shown poor correlation with experimental data for some boronic acids. mdpi.com

The electronic properties of the boronic acid moiety can be further probed using techniques like 11B NMR spectroscopy. This method is particularly useful for studying the pKa of boronic acids and their binding with diols, as the chemical shift of the boron atom changes upon complexation. nih.gov

Conformational Analysis of the Cyclopropyl Ring and Cyano Substituent

The cyclopropane ring is a three-membered ring that inherently suffers from significant angle and torsional strain. libretexts.org Unlike more flexible cycloalkanes, cyclopropane has no rotational freedom, and its carbon-carbon bonds are considered "bent." libretexts.orgyoutube.com This strain influences the conformation of the substituents attached to the ring.

The table below summarizes the key strains present in small cycloalkanes, providing context for the conformational constraints of the cyclopropyl ring in the title compound.

| Cycloalkane | Angle Strain | Torsional Strain |

| Cyclopropane | High | High |

| Cyclobutane | Significant | Present (reduced by puckering) |

| Cyclopentane | Low | Present (reduced by envelope/half-chair) |

This table is a simplified representation of the strains in unsubstituted cycloalkanes.

Computational Modeling of Reaction Mechanisms and Transition States (e.g., DFT Studies)

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms involving complex organic molecules. researchgate.netrsc.org For reactions involving boronic acids, DFT can elucidate the intricate steps of catalytic cycles, helping to understand the role of catalysts, additives, and solvents. researchgate.net For example, DFT studies have been employed to understand the mechanism of Pd(II)-catalyzed C-H activation and arylation reactions, revealing the importance of the solvent in steps like reductive elimination. researchgate.net

In the context of reactions involving cyclopropanes, DFT can be used to study ring-opening reactions. For instance, the mechanism of phosphine-catalyzed ring-opening of cyclopropyl ketones has been investigated using DFT, identifying the most favorable reaction pathway. rsc.org Although specific DFT studies on this compound were not found, the principles from related systems are highly applicable. Such studies would likely focus on the activation of the C-B bond, potential ring-opening pathways of the cyclopropyl group, and the transition states involved in its reactions, such as Suzuki-Miyaura coupling.

Prediction of Reactivity and Selectivity Profiles

Computational methods can be instrumental in predicting the reactivity and selectivity of molecules like this compound. rug.nl By modeling different reaction pathways and calculating their energy barriers, it is possible to predict which products are likely to form and under what conditions. For instance, computational design has been used to create libraries of β-amido boronic acids as potential enzyme inhibitors, with theoretical studies guiding the synthesis of the most promising candidates. nih.gov

The reactivity of boronic acids can be significantly influenced by their electronic properties. For example, in Friedel-Crafts alkylations, the reactivity of the boronic acid catalyst can be enhanced by using a co-catalyst that increases its Lewis acidity. rsc.org Computational studies can model these interactions and predict the effectiveness of different co-catalysts. Similarly, the regioselectivity of reactions can be predicted. For example, in the 1,3-dipolar cycloaddition reactions of thioisatin, theoretical calculations have been used to explain the observed regioselectivity of the products.

Insights into Intermolecular Interactions and Self-Assembly (e.g., for material science applications)

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that has been extensively exploited in molecular self-assembly and the development of new materials. researchgate.netmsu.edubath.ac.uk The hydroxyl groups of boronic acids can also participate in hydrogen bonding, leading to the formation of supramolecular structures in the solid state. researchgate.net

Computational studies can provide valuable insights into the non-covalent interactions that govern the self-assembly of boronic acid-containing molecules. These interactions, including hydrogen bonding and π-π stacking, are crucial for the formation of organized architectures. For example, boronic acids have been used to create self-assembled monolayers at the air-water interface for saccharide sensing. msu.edu

The ability of boronic acids to participate in dynamic covalent chemistry makes them attractive building blocks for creating complex structures like macrocycles and molecular capsules. researchgate.net Computational modeling can aid in the design of these structures by predicting their geometry and stability. Although specific studies on the self-assembly of this compound are not available, its bifunctional nature—possessing both a boronic acid and a cyano group—suggests potential for unique intermolecular interactions and the formation of novel supramolecular materials.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of new and more sustainable methods for synthesizing (2-Cyanocyclopropyl)boronic acid is a primary focus of ongoing research. Current synthetic strategies, while effective, often rely on harsh reagents or multi-step processes that can be inefficient and generate significant waste. Future efforts are geared towards greener and more atom-economical approaches.

Researchers are also looking into the use of boric acid as a greener and more economical boron source compared to more complex borane (B79455) reagents. ntu.edu.sgorganic-chemistry.org The principles of green chemistry, such as minimizing waste and energy consumption, are increasingly guiding the design of new synthetic protocols. nih.govnih.gov

Exploration of Unconventional Catalytic Systems and Reaction Conditions

Beyond traditional catalytic systems, researchers are exploring unconventional approaches to improve the synthesis and application of this compound. This includes the investigation of novel catalyst systems that can offer enhanced reactivity, selectivity, or functional group tolerance.

The use of co-catalyst systems, where a combination of a boronic acid and a Brønsted acid work in concert, has shown promise in accelerating certain reactions. nih.gov This approach could be adapted for transformations involving this compound. Furthermore, the development of photocatalytic methods, which utilize light to drive chemical reactions, offers a potentially milder and more selective alternative to traditional thermal conditions. thieme-connect.de

The exploration of different reaction media is also a key area of interest. While many reactions are performed in organic solvents, the use of water as a solvent is highly desirable from a green chemistry perspective. organic-chemistry.orgnih.gov Micellar catalysis, where reactions are carried out in water using surfactants to create microreactors, is a promising strategy for enabling reactions of hydrophobic substrates like this compound in aqueous environments. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and application of this compound into flow chemistry and automated synthesis platforms represents a significant leap towards more efficient and reproducible chemical manufacturing. Flow chemistry, where reactions are carried out in a continuous stream rather than in batches, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. thieme-connect.deorganic-chemistry.org

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate the discovery and optimization of new reactions and processes involving this compound. google.com These platforms can rapidly screen a wide range of reaction conditions, catalysts, and substrates, significantly reducing the time and effort required for manual experimentation. The development of robust and reliable flow and automated methods for handling boronic acids, which can be sensitive to air and moisture, is a key challenge that is actively being addressed. thieme-connect.degoogle.com

Advanced Applications in Supramolecular Chemistry and the Creation of Functional Materials

The ability of boronic acids to form reversible covalent bonds with diols and other functional groups makes them attractive building blocks for the construction of complex supramolecular architectures and functional materials. nih.govrsc.orgnih.gov The unique combination of the reactive boronic acid moiety and the strained, three-dimensional cyclopropyl (B3062369) ring in this compound opens up new possibilities in these fields.

In supramolecular chemistry, this compound can be used to create dynamic systems that respond to external stimuli, such as changes in pH. nih.gov These responsive systems could have applications in areas like sensing and drug delivery. The rigid and well-defined geometry of the cyclopropyl group can also be exploited to direct the self-assembly of molecules into specific, ordered structures. rsc.org

In materials science, the incorporation of this compound into polymers and other materials can impart unique properties. For example, boronic acid-functionalized materials have been developed for the selective enrichment of glycoproteins, which has important implications for diagnostics and proteomics. rsc.orgnih.gov The development of covalent organic frameworks (COFs) based on boronic acids is another active area of research, with potential applications in gas storage, catalysis, and electronics. nih.gov

Design and Synthesis of Next-Generation (2-Cyanocyclopropyl)boron Reagents with Enhanced Reactivity or Selectivity

To further expand the synthetic utility of this compound, researchers are focused on the design and synthesis of next-generation reagents with improved properties. This includes the development of derivatives with enhanced reactivity, allowing for transformations that are not possible with the parent compound. For instance, modifying the electronic properties of the cyclopropyl ring by introducing electron-withdrawing or electron-donating groups could tune the reactivity of the boronic acid. nih.gov

Another key goal is the development of reagents with enhanced selectivity. This could involve the design of chiral versions of this compound that can be used in asymmetric synthesis to produce enantiomerically pure products. acs.org The use of protecting groups to temporarily mask the boronic acid functionality can also be employed to achieve selective transformations in molecules with multiple reactive sites. google.com

Furthermore, the development of boronate esters derived from this compound offers an alternative class of reagents with different solubility and reactivity profiles. researchgate.netrsc.org These esters are often more stable and easier to handle than the corresponding boronic acids, making them attractive for a wider range of applications.

Interactive Data Table: Future Research Directions for this compound

| Research Area | Focus | Key Objectives |

| Novel Synthetic Routes | Green and sustainable synthesis | C-H activation/borylation, earth-abundant catalysts, one-pot procedures, use of boric acid. |

| Unconventional Catalysis | Exploring new reaction conditions | Co-catalyst systems, photocatalysis, aqueous and micellar catalysis. |

| Flow & Automated Synthesis | Efficient and reproducible manufacturing | Integration into continuous flow reactors and automated synthesis platforms. |

| Supramolecular Chemistry | Building complex architectures | pH-responsive systems, directed self-assembly. |

| Functional Materials | Creating materials with new properties | Glycoprotein enrichment, covalent organic frameworks (COFs). |

| Next-Generation Reagents | Enhancing reactivity and selectivity | Modified cyclopropyl rings, chiral derivatives, boronate esters. |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2-cyanocyclopropyl)boronic acid, and how can its stability during synthesis be optimized?

- Methodological Answer : Synthesis of boronic acids often requires protection of the boronic acid moiety to prevent undesired trimerization (boroxine formation) or dehydration. For this compound, derivatization with diols (e.g., pinacol) to form boronic esters can stabilize the compound during purification . Post-synthesis, the ester can be hydrolyzed under mild acidic conditions. Monitoring reaction progress via NMR or FT-IR spectroscopy is critical to confirm boronic acid formation and minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly given its propensity for boroxine formation?

- Methodological Answer : Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) with prior derivatization (e.g., using 2,3-butanedione to form cyclic boronic esters) prevents boroxine interference . Thermogravimetric analysis (TGA) can assess thermal stability and degradation pathways, with decomposition temperatures >300°C indicating suitability for high-temperature applications . High-resolution mass spectrometry (HRMS) and / NMR are essential for structural elucidation, especially to confirm the stereochemistry of the cyclopropyl group .

Advanced Research Questions

Q. How does the cyclopropyl-cyanide substituent influence the binding kinetics and thermodynamics of this compound with diol-containing biomolecules?

- Methodological Answer : The electron-withdrawing cyano group enhances boronic acid acidity, increasing its affinity for diols (e.g., sugars) at physiological pH. Stopped-flow fluorescence assays can quantify binding kinetics (, ) with sugars like fructose or glucose . Computational modeling (e.g., density functional theory) can predict how the strained cyclopropane ring affects binding geometry and transition-state stabilization . Comparative studies with non-cyclopropyl analogs (e.g., phenylboronic acids) are recommended to isolate steric/electronic effects .

Q. What strategies can be employed to design fluorescence-based sensors using this compound for real-time neurotransmitter detection in live cells?

- Methodological Answer : Conjugating the boronic acid to fluorophores (e.g., dansyl or BODIPY derivatives) enables ratiometric sensing. The cyanocyclopropyl group’s rigidity may reduce nonspecific binding. Förster resonance energy transfer (FRET) systems can be optimized using time-resolved fluorescence microscopy to track dynamic changes in dopamine or serotonin levels . Prior calibration in buffer solutions at varying pH (5.0–7.4) is critical to account for protonation effects on binding .

Q. Can this compound serve as a radical precursor in photoelectrochemical reactions, and what factors govern its reactivity?

- Methodological Answer : Under UV-light irradiation, the boronic acid can generate cyanocyclopropyl radicals via homolytic B-C bond cleavage. Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., TEMPO) confirms radical formation . Solvent polarity and photocatalyst choice (e.g., Ru(bpy)) significantly influence reaction efficiency. Competitive pathways, such as boronic acid oxidation, should be monitored using cyclic voltammetry .

Q. How does the structural motif of this compound impact its thermal stability and potential as a halogen-free flame retardant?

- Methodological Answer : TGA coupled with differential scanning calorimetry (DSC) reveals degradation onset temperatures and char residue formation. The cyclopropane ring’s strain energy may enhance thermal stability by delaying decomposition. Pyrolysis-GC/MS identifies volatile byproducts, while cone calorimetry quantifies heat release rate (HRR) and smoke production in polymer composites . Comparative studies with aliphatic boronic acids (e.g., alkylboronic acids) isolate the role of the cyclopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.